molecular formula C20H18N2O3 B5783145 N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide

N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide

Cat. No.: B5783145
M. Wt: 334.4 g/mol
InChI Key: IKLQRLIXYUWJRM-UHFFFAOYSA-N
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Description

It is a potent narcotic analgesic with a high potential for abuse and dependence . This compound has gained attention due to its significant pharmacological effects and its involvement in various scientific research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves several steps. One common method includes the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with furan-2-carboxylic acid chloride under appropriate conditions . The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process is closely monitored to minimize impurities and optimize yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves its binding to opioid receptors in the central nervous system . This binding leads to the activation of these receptors, resulting in analgesic effects and other pharmacological responses. The compound primarily targets the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure and pharmacological profile.

    Carfentanil: Another fentanyl analogue with even higher potency.

    Alfentanil: A synthetic opioid with a shorter duration of action compared to fentanyl.

Uniqueness

N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and potential for abuse.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its potent analgesic effects, diverse chemical reactivity, and wide range of applications make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

N-[4-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-5-2-1-3-6-15)16-8-10-17(11-9-16)22-20(24)18-7-4-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLQRLIXYUWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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